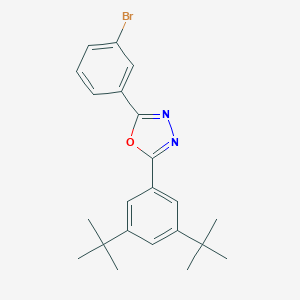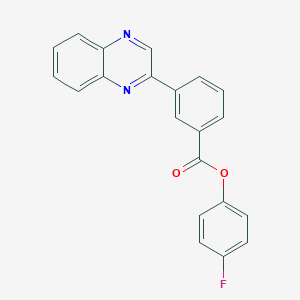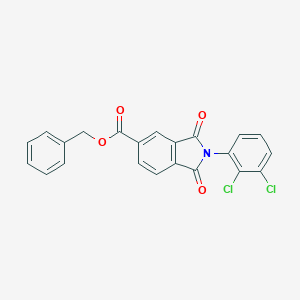
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound with the molecular formula C15H13Cl2NO2 and a molecular weight of 310.2 g/mol. This compound is known for its unique structure, which includes a hexahydro-1H-4,7-methanoisoindole core substituted with a 2,5-dichlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps. One common method includes the reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone, followed by Fischer indole synthesis using acetic acid and hydrochloric acid under reflux conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, such as lurasidone hydrochloride, which is used to treat psychiatric disorders.
Industry: The compound is utilized in the production of high-performance materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, in the case of its derivative lurasidone hydrochloride, the compound acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(2,5-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2-(2,3-dichlorophenyl)hexahydro-1H-4,7-methanoisoindole-1,3-dione: This compound has a similar structure but with different substitution patterns on the phenyl ring.
4,7-methanoisoindole derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H13Cl2NO2 |
|---|---|
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
4-(2,5-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C15H13Cl2NO2/c16-9-3-4-10(17)11(6-9)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h3-4,6-8,12-13H,1-2,5H2 |
InChI-Schlüssel |
DBXPNVANMQOOSH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)Cl |
Kanonische SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chlorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341460.png)
![N-(3-chloro-4-methylphenyl)-N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B341461.png)

![1-({2-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-tert-butylbenzoate](/img/structure/B341465.png)


![5-bromo-N-{2'-[(5-bromo-2-furoyl)amino][1,1'-biphenyl]-2-yl}-2-furamide](/img/structure/B341468.png)


![Benzyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341474.png)
![2-Chloro-1-(chloromethyl)ethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B341477.png)
![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B341480.png)
